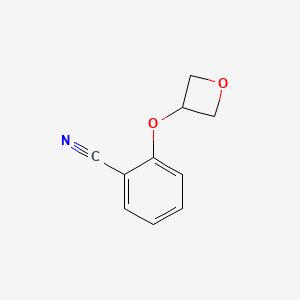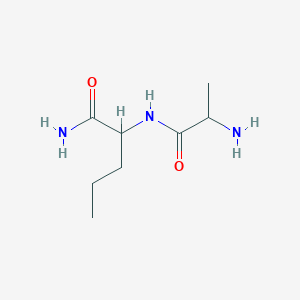![molecular formula C14H22ClN3O2 B1407509 {2-[4-(2-乙氧基苯基)哌嗪-1-基]-2-氧代乙基}胺盐酸盐 CAS No. 1638612-93-7](/img/structure/B1407509.png)
{2-[4-(2-乙氧基苯基)哌嗪-1-基]-2-氧代乙基}胺盐酸盐
描述
“{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride” is a chemical compound with the molecular formula C14H22ClN3O2 . It is also known as 2-amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethan-1-one hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21N3O2.ClH/c1-2-19-13-6-4-3-5-12(13)16-7-9-17(10-8-16)14(18)11-15;/h3-6H,2,7-11,15H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The molecular weight of “{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride” is 263.34 . Other physical and chemical properties are not available in the current data.科学研究应用
抗菌活性中的合成和应用
- 已经合成并筛选了哌嗪衍生物相关的化合物,包括具有与指定化合物相似的结构的化合物,以对抗菌活性。其中一些化合物对微生物表现出良好或中等的活性 (Bektaş et al., 2007).
合成工艺
- 对与指定化合物在结构上相关的 1-乙酰基-4-(4-羟基苯基)哌嗪的合成研究已经产生了具有更高产率和更低成本的改进工艺 (Jiang Da-feng, 2010).
晶体结构分析
- 对类似化合物的晶体结构和赫希菲尔德表面分析的研究已经提供了对这类化合物的分子结构和潜在应用的见解 (Ullah & Stoeckli-Evans, 2021).
双重降压药的开发
- 哌嗪衍生物已经合成并被评估为潜在的双重降压药,突出了它们的潜在治疗应用 (Marvanová et al., 2016).
抗菌活性
- 盐酸特拉唑嗪具有结构相似性,已经合成并测试了其抗菌活性,表明该化合物在抗菌应用中的潜力 (Kumar et al., 2021).
生物活性研究
- 具有哌嗪的曼尼希碱,包括与指定化合物在结构上相关的化合物,已经合成并评估其生物活性,包括细胞毒性和抗癌作用 (Gul et al., 2019).
发光特性和电子转移
- 已经对具有哌嗪取代基的萘二甲酰亚胺的发光特性和光致电子转移进行了研究,类似于指定的化合物,揭示了在光物理过程中的潜在应用 (Gan et al., 2003).
作用机制
Target of Action
The primary target of the compound “{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride” is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied receptors due to their significant role in various neurological conditions .
Mode of Action
The compound “{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride” interacts with its primary targets, the alpha1-adrenergic receptors, by binding to them . This interaction results in changes in the receptor’s activity, which can lead to various downstream effects .
Biochemical Pathways
The interaction of “{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride” with the alpha1-adrenergic receptors affects several biochemical pathways. These pathways are involved in numerous neurodegenerative and psychiatric conditions . The downstream effects of these pathways can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
The pharmacokinetics of “{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride” involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
The molecular and cellular effects of the action of “{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride” are primarily due to its interaction with the alpha1-adrenergic receptors . This interaction can lead to changes in the activity of these receptors, affecting various physiological processes .
Action Environment
The action, efficacy, and stability of “{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride” can be influenced by various environmental factors. These factors can include the presence of other molecules, the pH of the environment, and the temperature
安全和危害
生化分析
Biochemical Properties
{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to bind to alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in the regulation of smooth muscle contraction, cardiovascular function, and neurotransmitter release . The interaction with these receptors can modulate their activity, leading to changes in cellular signaling pathways and physiological responses.
Cellular Effects
The effects of {2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride on various cell types and cellular processes are profound. In neuronal cells, it can influence neurotransmitter release and synaptic plasticity by modulating alpha1-adrenergic receptor activity . In smooth muscle cells, it can affect contraction and relaxation processes, impacting vascular tone and blood pressure regulation. Additionally, this compound has been observed to alter gene expression and cellular metabolism, further influencing cell function and behavior.
Molecular Mechanism
At the molecular level, {2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride exerts its effects through specific binding interactions with alpha1-adrenergic receptors. This binding can either inhibit or activate the receptors, depending on the context and concentration of the compound . The modulation of receptor activity leads to downstream effects on intracellular signaling pathways, such as the activation of second messengers like cyclic AMP (cAMP) and the regulation of gene expression. These molecular interactions are crucial for understanding the compound’s therapeutic potential and its impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under controlled conditions, but it may degrade over extended periods or under harsh environmental conditions . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important for designing experiments and interpreting results in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of {2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological and biochemical changes . Threshold effects have been observed, where a certain concentration is required to elicit a measurable response. Additionally, toxic or adverse effects may occur at high doses, highlighting the importance of dose optimization in experimental and therapeutic applications.
Metabolic Pathways
{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. These metabolic processes can influence the compound’s efficacy, toxicity, and overall pharmacokinetic profile. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in research and therapy.
Transport and Distribution
The transport and distribution of {2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization, accumulation, and overall bioavailability. The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects. The study of these transport mechanisms is crucial for understanding the compound’s pharmacodynamics and optimizing its delivery in therapeutic applications.
Subcellular Localization
The subcellular localization of {2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride is influenced by targeting signals and post-translational modifications The compound can be directed to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with biomolecules and exerts its effects These localization patterns are important for understanding the compound’s mechanism of action and its impact on cellular function
属性
IUPAC Name |
2-amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2.ClH/c1-2-19-13-6-4-3-5-12(13)16-7-9-17(10-8-16)14(18)11-15;/h3-6H,2,7-11,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLOSKRIZWRJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638612-93-7 | |
| Record name | Ethanone, 2-amino-1-[4-(2-ethoxyphenyl)-1-piperazinyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-fluorobenzo[b]thiophen-3(2H)-one](/img/structure/B1407436.png)


![6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1407439.png)






![4-Ethoxy-2',3',4'-trifluoro-5-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1407449.png)
